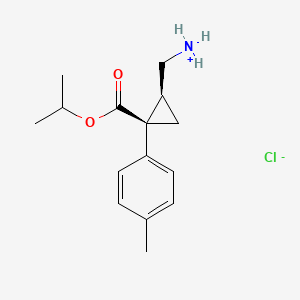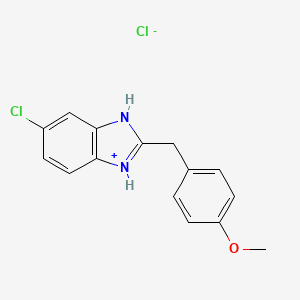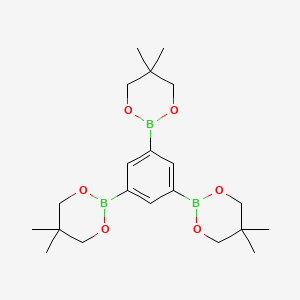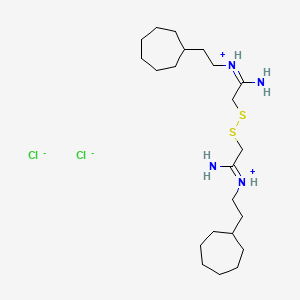![molecular formula C8H8ClF3N2O B13742722 (NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride](/img/structure/B13742722.png)
(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, a pyridinium ion, and a hydroxylamine moiety, making it a versatile compound in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride typically involves the following steps:
Formation of the Pyridinium Ion: The starting material, 1-methylpyridine, is reacted with a suitable alkylating agent to form the pyridinium ion.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide.
Formation of the Hydroxylamine Moiety: The hydroxylamine group is introduced by reacting the intermediate with hydroxylamine hydrochloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure high yield and purity.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
Oxidation Products: Oxides and related derivatives.
Reduction Products: Amines and reduced forms of the compound.
Substitution Products: Compounds with substituted functional groups.
Wissenschaftliche Forschungsanwendungen
(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride involves:
Molecular Targets: Interacting with specific enzymes, receptors, or other biomolecules.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone
- 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone
- 2,2,2-Trifluoro-1-(2-methylpyridin-3-yl)ethanone
Uniqueness
- Structural Features : The presence of the pyridinium ion and hydroxylamine moiety distinguishes it from other trifluoromethyl compounds.
- Reactivity : Unique reactivity patterns due to the combination of functional groups.
- Applications : Broader range of applications in various fields compared to similar compounds.
Eigenschaften
Molekularformel |
C8H8ClF3N2O |
|---|---|
Molekulargewicht |
240.61 g/mol |
IUPAC-Name |
(NE)-N-[2,2,2-trifluoro-1-(1-methylpyridin-1-ium-4-yl)ethylidene]hydroxylamine;chloride |
InChI |
InChI=1S/C8H7F3N2O.ClH/c1-13-4-2-6(3-5-13)7(12-14)8(9,10)11;/h2-5H,1H3;1H |
InChI-Schlüssel |
HALLRYIRABQEQP-UHFFFAOYSA-N |
Isomerische SMILES |
C[N+]1=CC=C(C=C1)/C(=N\O)/C(F)(F)F.[Cl-] |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C(=NO)C(F)(F)F.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






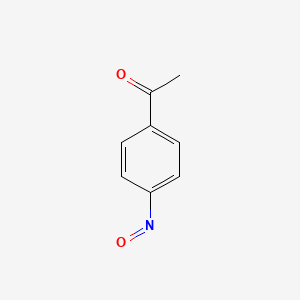
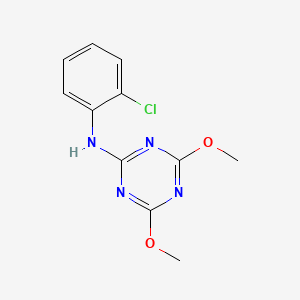

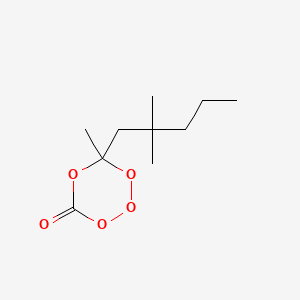
![1,2-Ethanediamine, N-[2-(dimethylamino)ethyl]-N',N'-dimethyl-N-phenyl-](/img/structure/B13742687.png)
![N-[4-(Bromomethyl)-2-nitrophenyl]acetamide](/img/structure/B13742688.png)
